Carbocisteine
Overview
Description
Carbocisteine is a mucolytic agent used to relieve chest congestion caused by thick and sticky mucus in the airways. This may be associated with lung diseases such as chronic obstructive pulmonary disorder (COPD), bronchitis, emphysema, etc . It is also known by its brand name Mucodyne .
Synthesis Analysis
A synthetic method of this compound has been patented where a two-pot reaction process in the prior art is changed into a one-pot reaction process, simplifying the process and reducing devices . The process involves a low-temperature nitrogen protective process changed into a normal-temperature nitrogen-free protective process, reducing material and energy consumptions .Molecular Structure Analysis
This compound’s molecular formula is C5H9NO4S . Detailed structural data for β-CEC and β-CECO have been reported, as well as results of in vitro studies evaluating cytotoxicity and the protective potential of the amino acids in renal tubular epithelial cells .Chemical Reactions Analysis
This compound is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . A high-performance liquid chromatography method has been described for the determination of this compound from active pharmaceutical ingredients .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.194 and a chemical formula of C5H9NO4S . It is a colorless solid with a melting point of 204 to 207 °C .Scientific Research Applications
Inflammatory Injury Mitigation : Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells, a model for lung epithelial cells. It acts via NF-κB and ERK1/2 MAPK pathways, decreasing cell damage markers and inflammatory cytokines (Wang et al., 2015).
COPD Exacerbation Prevention : It is effective in reducing exacerbation rates in patients with chronic obstructive pulmonary disease (COPD), attributed to its antioxidant and anti-inflammatory properties (Parulekar & Yavari, 2008).
Regulation of Mucins : this compound regulates mucin glycoproteins' fucose and sialic acid content, affecting enzyme activities and Muc5ac mRNA expression in SO2-exposed rats (Ishibashi et al., 2004).
Inhibiting Viral Infections : It inhibits rhinovirus infection in human tracheal epithelial cells by reducing the expression of the virus receptor ICAM-1 and suppressing cytokine production (Yasuda et al., 2006).
ROS Scavenging : Demonstrates scavenger effects on reactive oxygen species (ROS), playing a role in various respiratory diseases (Nogawa et al., 2009).
Improving Mucociliary Transport : this compound enhances the mucociliary transport rate in rats with SO2-induced bronchitis, leading to less infected respiratory tracts (Zahm et al., 1993).
Ciliary Beat Amplitude Enhancement : It enhances ciliary beat amplitude in ciliated human nasal epithelial cells, potentially improving symptoms of sinonasal diseases (Inui et al., 2020).
Modulation of Glycosylation in Mucins : this compound impacts sialyl-Lewis x expression in airway carcinoma cells, suggesting a role in normalizing sialic acid and fucose contents in mucins (Ishibashi et al., 2006).
Quality of Life Improvement in COPD : It has been shown to improve the quality of life in patients with COPD, reducing the frequency of productive cough episodes and preventing disease progression (Alibašić et al., 2017).
Use in Catarrhal ORL Diseases : Demonstrates efficacy in ENT catarrhal diseases, suggesting a role in mucomodifying therapeutics (Bébéar et al., 1990).
Mechanism of Action
Target of Action
Carbocisteine primarily targets the mucus in the respiratory tract. It is a mucolytic agent, meaning it works to reduce the viscosity of mucus, making it less thick and sticky .
Mode of Action
this compound interacts with its target, the mucus, by altering its consistency. It reduces the viscosity of mucus, allowing it to be expelled more easily from the respiratory tract . This interaction results in alleviation of respiratory symptoms and infections .
Biochemical Pathways
It has been shown to reduce goblet cell hyperplasia, which plays a role in the management of disorders characterized by abnormal mucus . It is also suggested that this compound may have antioxidant effects and prevent apoptosis of lung cells .
Pharmacokinetics
this compound is rapidly and well absorbed from the gastrointestinal tract after oral administration . It penetrates into lung tissue and respiratory mucus . Metabolic pathways for this compound include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive this compound derivatives . It is excreted in the urine as unchanged drug and metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in mucus viscosity, alleviation of respiratory symptoms, and prevention of pulmonary infections by decreasing accumulated mucus in the respiratory tract . There is some evidence that this compound suppresses NF-κB and ERK1/2 MAPK signaling pathways, reducing TNF-alpha induced inflammation in the lungs .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other medications can affect its efficacy. Furthermore, the severity of the patient’s condition, such as the stage of chronic obstructive pulmonary disease (COPD), can also influence the effectiveness of this compound .
Safety and Hazards
Carbocisteine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In rare cases, it’s possible to have a serious allergic reaction (anaphylaxis) to this compound .
Biochemical Analysis
Biochemical Properties
Carbocisteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its mucolytic properties, which allow it to break down mucus in the body .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the over secretion of mucus, particularly in chronic obstructive pulmonary disease (COPD) symptoms . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mucolytic properties are attributed to its ability to break down mucus at the molecular level .
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-23-3 | |
Record name | Carbocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocysteine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbocisteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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